molecular formula C95H132F5N7O34S6 B12365427 ER PhotoFlipper 32

ER PhotoFlipper 32

Cat. No.: B12365427
M. Wt: 2203.5 g/mol
InChI Key: YYIJBCJXRNSYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER PhotoFlipper 32 is a fluorescent dye used as an endoplasmic reticulum tracker. It can selectively label the inner leaflet of the plasma membrane with Flipper-TR 5. The ER tracker attaches the PhotoFlipper covalently to the outer surface of the endoplasmic reticulum, making it useful for detecting plasma membrane asymmetry .

Preparation Methods

The preparation of ER PhotoFlipper 32 involves the selective labeling of the inner leaflet of the plasma membrane with Flipper-TR 5. The ER tracker attaches the PhotoFlipper covalently to the outer surface of the endoplasmic reticulum . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

ER PhotoFlipper 32 undergoes covalent attachment reactions, particularly with the outer surface of the endoplasmic reticulum. The major product formed from these reactions is the labeled endoplasmic reticulum, which can be used to detect plasma membrane asymmetry .

Scientific Research Applications

ER PhotoFlipper 32 has several scientific research applications:

Mechanism of Action

ER PhotoFlipper 32 exerts its effects by covalently attaching to the outer surface of the endoplasmic reticulum. This attachment allows it to selectively label the inner leaflet of the plasma membrane with Flipper-TR 5, enabling the detection of plasma membrane asymmetry .

Comparison with Similar Compounds

ER PhotoFlipper 32 is unique in its ability to selectively label the inner leaflet of the plasma membrane and detect plasma membrane asymmetry. Similar compounds include:

Properties

Molecular Formula

C95H132F5N7O34S6

Molecular Weight

2203.5 g/mol

IUPAC Name

1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate

InChI

InChI=1S/C95H132F5N7O34S6/c1-65-76(143-89-85(65)144-87-67(3)86(145-90(87)89)88-68(4)94-92(146-88)91-93(147(94,113)114)66(2)75(60-101)142-91)64-139-63-70-61-106(105-104-70)62-78(109)141-69(5)71-58-73(115-6)74(59-72(71)107(111)112)140-11-7-8-77(108)102-9-12-116-14-16-118-18-20-120-22-24-122-26-28-124-30-32-126-34-36-128-38-40-130-42-44-132-46-48-134-50-52-136-54-56-138-57-55-137-53-51-135-49-47-133-45-43-131-41-39-129-37-35-127-33-31-125-29-27-123-25-23-121-21-19-119-17-15-117-13-10-103-95(110)79-80(96)82(98)84(100)83(99)81(79)97/h58-59,61,69H,7-57,62-64H2,1-6H3,(H,102,108)(H,103,110)

InChI Key

YYIJBCJXRNSYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC(C)C8=CC(=C(C=C8[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C9=C(C(=C(C(=C9F)F)F)F)F)OC

Origin of Product

United States

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